(5E)-5-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: The initial step involves the reaction of ethyl isothiocyanate with an appropriate aldehyde to form the thiazolidinone ring.
Substitution Reactions: The thiazolidinone core is then subjected to substitution reactions with 4-chloro-3-methylphenol and 3-bromopropylamine to introduce the phenoxy and propoxy groups.
Final Condensation: The final step involves the condensation of the substituted thiazolidinone with 2-(3-bromophenyl)acetaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The phenoxy and propoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5E)-5-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (5E)-5-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
4-Methoxyphenethylamine: Used as a precursor for the synthesis of other organic compounds.
Cetylpyridinium Chloride and Domiphen Bromide: Structurally similar compounds with antimicrobial properties.
Uniqueness
(5E)-5-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and the thiazolidinone core, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
(5E)-5-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO3S2/c1-3-24-21(25)20(29-22(24)28)14-16-7-4-5-8-19(16)27-12-6-11-26-17-9-10-18(23)15(2)13-17/h4-5,7-10,13-14H,3,6,11-12H2,1-2H3/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVPMIJSLIUSDS-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2OCCCOC3=CC(=C(C=C3)Cl)C)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=CC=C2OCCCOC3=CC(=C(C=C3)Cl)C)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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